molecular formula C16H13NO B8679375 8-Quinolinol, 5-benzyl- CAS No. 6954-93-4

8-Quinolinol, 5-benzyl-

Cat. No.: B8679375
CAS No.: 6954-93-4
M. Wt: 235.28 g/mol
InChI Key: XMMNJZRNOIZBDA-UHFFFAOYSA-N
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Description

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Diverse Chemical Disciplines

The 8-hydroxyquinoline scaffold, also known as oxine, is a heterocyclic compound that has demonstrated significant utility across a range of chemical disciplines. nih.govresearchgate.net Its structure, which consists of a pyridine (B92270) ring fused to a phenol (B47542) where the hydroxyl group is at position 8, gives rise to its diverse applications. mdpi.com

A key characteristic of 8-hydroxyquinoline is its function as a potent bidentate chelating agent, forming stable complexes with numerous metal ions through its nitrogen and oxygen atoms. researchgate.netscispace.com This property has cemented its role in analytical chemistry for the detection and separation of metal ions. scispace.comrroij.com

In the realm of medicinal chemistry, the 8-hydroxyquinoline scaffold is considered a "privileged structure". researchgate.net Its derivatives have been explored for a wide array of biological activities, including antimicrobial, anticancer, anti-HIV, and neuroprotective properties. nih.govmdpi.comrroij.com The biological actions of these derivatives are often linked to their ability to chelate metals. researchgate.net

Furthermore, 8-hydroxyquinoline and its derivatives are important in materials science. They are utilized as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. mdpi.comscispace.com The fluorescence of 8-hydroxyquinoline is often enhanced upon chelation with metal ions due to increased molecular rigidity.

Research Impetus for 5-Benzyl Substitution in the 8-Quinolinol Framework

The addition of a benzyl (B1604629) group at the 5-position of the 8-quinolinol framework is a strategic modification intended to influence the molecule's physicochemical properties. This substitution introduces a bulky, lipophilic phenylmethyl group, which can alter the compound's steric and electronic characteristics.

The steric hindrance introduced by the benzyl group can affect the coordination geometry and stability of the metal complexes formed by the 8-quinolinol derivative. This modification can also impact the molecule's biological activity. For instance, in the development of inhibitors for enzymes like CSNK2A, the substitution at the 5-position has been explored to enhance cellular potency and antiviral activity. nih.gov

From an electronic standpoint, the benzyl group can modulate the electron density of the quinoline (B57606) ring, which can, in turn, influence the photophysical properties of the molecule, such as its fluorescence. While the benzyl group is not strongly electron-donating or-withdrawing, its presence can subtly tune the energy levels of the molecular orbitals, which is a critical aspect in the design of fluorescent sensors and OLED materials.

The synthesis of 5-substituted 8-hydroxyquinoline derivatives can be achieved through various methods, including the Suzuki cross-coupling reaction, which often requires protection of the hydroxyl group. scispace.comrroij.com This allows for the introduction of aryl groups, like benzyl, at specific positions on the quinoline ring.

Current Research Landscape and Emerging Perspectives for 8-Quinolinol, 5-benzyl-

The current research involving 8-Quinolinol, 5-benzyl- and related structures is diverse, with applications in medicinal chemistry and materials science. For example, derivatives of N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines have been investigated for their neuroprotective effects and as potential agonists for peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov

The synthesis of various 8-quinolinol derivatives continues to be an active area of research. Methods like the Mannich and Betti reactions are employed to create novel structures with potential biological activities. indexcopernicus.comrsc.org These reactions allow for the introduction of a variety of substituents, including benzyl groups, onto the 8-hydroxyquinoline scaffold.

Emerging perspectives include the development of new kinase inhibitors and antiviral agents based on 5-benzyl-substituted quinoline frameworks. nih.gov The conformational analysis of these molecules is crucial for understanding their interaction with biological targets and for designing more potent and selective compounds. nih.gov The continued exploration of the synthesis and application of 8-Quinolinol, 5-benzyl- and its derivatives holds promise for the discovery of new therapeutic agents and advanced materials.

Data Tables

Chemical Information for 8-Quinolinol, 5-benzyl-

Property Value
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name 5-(phenylmethyl)quinolin-8-ol
Synonyms 5-Benzyl-8-hydroxyquinoline, NSC-32190
CAS Number Not readily available

Data sourced from available chemical databases. ncats.io

Interactive Table of Mentioned Compounds

Compound Name Other Names Key Research Area
8-Quinolinol, 5-benzyl- 5-(phenylmethyl)quinolin-8-ol Core subject of the article
8-Hydroxyquinoline Oxine, 8-Quinolinol Parent scaffold, chelating agent, medicinal and materials science applications
N,N-Bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines HQNBA Neuroprotective agents, PPAR-γ agonists
5-({Benzyl[(8-hydroxy-5-quinolinyl)methyl]amino}methyl)-8-quinolinol - Chemical synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6954-93-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-benzylquinolin-8-ol

InChI

InChI=1S/C16H13NO/c18-15-9-8-13(11-12-5-2-1-3-6-12)14-7-4-10-17-16(14)15/h1-10,18H,11H2

InChI Key

XMMNJZRNOIZBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Benzyl 8 Quinolinol

Established Synthetic Pathways for 5-Benzyl-8-Hydroxyquinoline

The synthesis of the 5-benzyl-8-hydroxyquinoline core structure can be achieved through various established methodologies, primarily involving the construction of the quinoline (B57606) ring system or the regioselective introduction of the benzyl (B1604629) group onto a pre-existing 8-hydroxyquinoline (B1678124) scaffold.

Investigation of Modified Skraup Synthesis Approaches

The Skraup synthesis is a fundamental method for creating the quinoline ring, traditionally involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. rroij.comjptcp.com In a potential modified approach to directly synthesize 5-benzyl-8-hydroxyquinoline, one could hypothetically employ 2-amino-4-benzylphenol (B2485450) as the starting aromatic amine. In this reaction, glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the target quinoline.

While specific literature detailing this exact transformation is not prevalent, the general applicability of the Skraup reaction to substituted anilines and phenols supports its feasibility. rroij.comresearchgate.net Modifications to the classic Skraup conditions aim to improve yield and reaction speed. For instance, one patented method for synthesizing 8-hydroxyquinoline optimizes the reaction by adding anhydrous cupric sulfate (B86663) and calcium oxide. These agents absorb water produced during the reaction, thereby enhancing the efficiency of the concentrated sulfuric acid and accelerating the dehydration and cyclization steps. google.com

Table 1: General Components of the Skraup Reaction

Component Function Example Reagents
Aromatic Amine Forms the benzene (B151609) portion of the quinoline Aniline, 2-Aminophenol
α,β-Unsaturated Carbonyl Forms the pyridine (B92270) portion of the quinoline Glycerol (dehydrates to Acrolein)
Acid Catalyst Promotes dehydration and cyclization Concentrated Sulfuric Acid

Regioselective Introduction of the 5-Benzyl Moiety via Electrophilic Aromatic Substitution or Cross-Coupling Reactions

Introducing the benzyl group at the C-5 position of the 8-hydroxyquinoline (8-HQ) ring is a common and regioselective strategy. The powerful electron-donating nature of the hydroxyl group at position 8 directs electrophilic aromatic substitution primarily to the ortho (C-7) and para (C-5) positions. nih.govresearchgate.net

Electrophilic Aromatic Substitution: Direct benzylation via a Friedel-Crafts-type reaction is a possible route. This would involve reacting 8-hydroxyquinoline with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst. The C-5 position is electronically activated and sterically accessible for such a substitution.

Cross-Coupling Reactions: A more widely documented and controlled method involves transition metal-catalyzed cross-coupling reactions. The Suzuki coupling is a prominent example used to introduce aryl and other substituents at the C-5 position. rroij.comscispace.com The typical sequence for synthesizing 5-benzyl-8-hydroxyquinoline via this method is as follows:

Halogenation: Introduction of a halogen, typically bromine, at the 5-position of 8-hydroxyquinoline to create 5-bromo-8-hydroxyquinoline.

Protection: The 8-hydroxyl group is protected to prevent interference with the organometallic reagents used in the coupling step. A common protecting group is benzyl ether, formed by reacting the hydroxyl group with benzyl bromide in the presence of a base. scispace.comnih.govbeilstein-journals.org

Suzuki Coupling: The protected 5-bromo-8-(benzyloxy)quinoline is then reacted with a benzylboronic acid derivative in the presence of a palladium catalyst and a base.

Deprotection: The protecting group on the 8-hydroxyl is removed. For a benzyl protecting group, this is often achieved through catalytic hydrogen transfer. rroij.comscispace.com

A new preparative procedure for 5-arylquinolin-8-ols was developed based on the Suzuki cross-coupling of 8-benzyloxy-5-bromoquinoline with arylboronic acids, followed by a successful deprotection of the benzyloxy group via Pd/C catalyzed hydrogen transfer. researchgate.net

Table 2: Example Conditions for Suzuki Cross-Coupling to Form 5-Aryl-8-HQ Derivatives

Step Reagents & Conditions Purpose Reference(s)
Protection Benzyl bromide, K₂CO₃, DMF Protects the 8-hydroxyl group as a benzyl ether. nih.govbeilstein-journals.org
Coupling Arylboronic acid, Pd catalyst, Base Forms the C-C bond at the C-5 position. researchgate.net

Advanced Derivatization from 5-Benzyl-8-Quinolinol Precursors

Once synthesized, 5-benzyl-8-quinolinol serves as a versatile precursor for a variety of more complex derivatives and hybrid molecules.

Functionalization at Position 5 for Novel 8-Quinolinol Derivatives

Starting with 5-benzyl-8-quinolinol, further functionalization can occur either on the quinoline ring or on the benzyl substituent itself. The presence of the 8-hydroxyl group continues to activate the C-7 position for further electrophilic substitution, such as nitration or halogenation.

More advanced strategies focus on modifying the benzyl group. The benzylic methylene (B1212753) (CH₂) bridge is susceptible to oxidation or radical halogenation, providing a handle for further chemical transformations. Additionally, the phenyl ring of the benzyl moiety can undergo electrophilic substitution, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the ligand. A series of 5-substituted 8-hydroxyquinoline derivatives have been synthesized from 5-chloromethyl-8-hydroxyquinoline, highlighting the utility of a reactive group at the 5-position for building new analogues. researchgate.net

Methodologies Involving Protecting Group Chemistry at the 8-Hydroxyl Position

Protecting the 8-hydroxyl group is a crucial step in many synthetic sequences involving 8-hydroxyquinoline derivatives to prevent its acidic proton from interfering with subsequent reactions, particularly those involving strong bases or organometallic reagents. rroij.comscispace.com

The benzyl group is a frequently used protecting group for the 8-hydroxyl function. It is typically installed via a Williamson ether synthesis using benzyl bromide and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govbeilstein-journals.org This protection is robust enough for many transformations but can be readily removed under mild conditions, such as catalytic hydrogenolysis or transfer hydrogenation, which preserves many other functional groups. rroij.comscispace.com

Other protecting groups are also employed. Acetyl groups can be introduced and later removed by simple hydrolysis. nih.gov For reactions involving primary aromatic amines, a Boc protecting group has been used. mdpi.com The choice of protecting group depends on the specific reaction conditions required for subsequent synthetic steps.

Table 3: Common Protecting Groups for the 8-Hydroxyl Position of Quinoline

Protecting Group Introduction Reagents Deprotection Conditions Reference(s)
Benzyl (Bn) Benzyl bromide (BnBr), K₂CO₃, DMF Pd/C, H₂ or Catalytic Hydrogen Transfer rroij.comnih.gov
Acetyl (Ac) Acetyl chloride, AlCl₃ MeOH/H₂O, reflux nih.govbeilstein-journals.org

Synthesis of Hybrid Ligands Incorporating the 5-Benzyl-8-Quinolinol Motif

The 5-benzyl-8-quinolinol scaffold is an excellent building block for creating hybrid molecules, where it is combined with other pharmacophores to develop multifunctional agents. nih.govmdpi.com These hybrid ligands aim to interact with multiple biological targets simultaneously.

Several strategies can be employed to synthesize such hybrids:

Functionalization at other positions: With the 5-position occupied by the benzyl group, other sites on the quinoline ring, particularly C-7, are available for linking to other molecules. The Mannich reaction is a classic method used for this purpose, allowing the introduction of an aminomethyl linker at C-7, which can then be attached to another bioactive molecule. mdpi.comindexcopernicus.com

Modification of the Benzyl Group: The phenyl ring of the 5-benzyl substituent can be functionalized (e.g., with an amino or carboxyl group) to serve as an attachment point for another molecular entity.

Direct Linkage: Complex ligands can be constructed that incorporate the 5-benzyl-8-quinolinol structure as a key component. An example is the compound 5-({Benzyl[(8-hydroxy-5-quinolinyl)methyl]amino}methyl)-8-quinolinol, which is a dimeric structure linking two 8-hydroxyquinoline units, one of which contains a benzyl group. sigmaaldrich.com

Research has demonstrated the creation of hybrid molecules by substituting known pharmacophores, such as propargyl or N-benzyl piperidine (B6355638) moieties, at the C-2, C-5, or C-7 positions of the 8-HQ core to create analogues with improved biological profiles. nih.govmdpi.com

Coordination Chemistry of 8 Quinolinol, 5 Benzyl Ligands and Their Metal Complexes

Fundamental Principles of Metal Chelation by 8-Quinolinols

8-Hydroxyquinoline (B1678124) (8-HQ), also known as oxine, is a premier bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.gov Its ability to chelate stems from the spatial arrangement of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.org Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the heterocyclic nitrogen form a five-membered chelate ring with a metal ion. This structure is highly stable due to the favorable ring size and the strong covalent character of the metal-ligand bonds.

The fundamental principles governing this chelation include:

Bidentate Coordination: 8-HQ coordinates to a single metal center through two separate donor atoms, creating a stable ring structure. asianpubs.org

Deprotonation: The formation of the metal complex is typically accompanied by the deprotonation of the phenolic hydroxyl group, making the process pH-dependent. asianpubs.org

Formation of Stable Complexes: The five-membered ring formed upon chelation is thermodynamically stable, leading to high stability constants for many metal complexes. scispace.com

Versatility: 8-HQ is considered a "privileged structure" in medicinal chemistry and materials science because it can coordinate with numerous metal ions, including transition metals, main group metals, and lanthanides. nih.govresearchgate.net

The stability and properties of these metal complexes can be fine-tuned by introducing substituents onto the quinoline ring system. A substituent at the 5-position, such as a benzyl (B1604629) group, can modulate the ligand's electronic properties and introduce steric effects that alter the stability and geometry of the resulting metal chelates.

**3.2. Synthesis and Characterization of 5-Benzyl-8-Quinolinol Metal Chelates

The synthesis of metal chelates with 5-benzyl-8-quinolinol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies detailing the synthesis of simple metal complexes with 5-benzyl-8-quinolinol are not widely documented, the procedures can be inferred from the well-established chemistry of other 5-substituted 8-hydroxyquinoline derivatives. sphinxsai.comresearchgate.net The general approach involves dissolving the ligand and the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a solvent like ethanol (B145695) or a DMF/water mixture. The reaction is often facilitated by adjusting the pH to promote the deprotonation of the ligand's hydroxyl group. researchgate.net

Like its parent compound, 5-benzyl-8-quinolinol is expected to form stable complexes with a variety of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), as well as with lanthanide ions. researchgate.net The reaction typically yields neutral complexes with a 1:2 metal-to-ligand ratio for divalent metal ions, formulated as M(L)₂, where L represents the deprotonated 5-benzyl-8-quinolinol ligand. sphinxsai.com The bulky nature of the benzyl group may influence the coordination environment, but the fundamental chelating behavior via the nitrogen and oxygen atoms remains the primary mode of interaction. researchgate.net

The formation and structure of 5-benzyl-8-quinolinol metal complexes are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon complexation, the broad IR absorption band corresponding to the O-H stretch of the free ligand (typically around 3200-3500 cm⁻¹) disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. sphinxsai.com Furthermore, shifts in the C=N stretching vibration of the quinoline ring are observed, confirming the coordination of the nitrogen atom to the metal center. New bands at lower frequencies can often be assigned to M-O and M-N stretching vibrations. researchgate.net

Reflectance Spectroscopy: Electronic spectra provide information about the geometry of the complex. For instance, studies on related 8-HQ complexes show characteristic d-d transitions for transition metals like Cu(II) and Ni(II), which are indicative of specific coordination geometries (e.g., distorted octahedral or square planar). asianpubs.orgsphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H NMR spectroscopy is a powerful tool. The disappearance of the hydroxyl proton signal upon chelation is a clear indicator of complex formation. Shifts in the resonances of the aromatic protons of the quinoline ring also provide evidence of coordination. sphinxsai.com

Below is a representative table of expected spectroscopic data for a divalent metal complex of 5-benzyl-8-quinolinol, based on data from analogous compounds.

Spectroscopic Data Ligand (5-benzyl-8-quinolinol) Metal Complex (e.g., Cu(C₁₆H₁₂NO)₂) (Expected)
IR (cm⁻¹) ~3400 (broad, ν O-H), ~1580 (ν C=N)O-H band absent, C=N band shifted, New bands for ν M-O and ν M-N
¹H NMR (ppm) Signal for OH proton presentOH proton signal absent, shifts in aromatic proton signals
UV-Vis (nm) π→π* transitionsπ→π* transitions (shifted), d-d transitions, M→L charge transfer bands

The stoichiometry of metal-ligand adducts is commonly determined using techniques such as elemental analysis, conductometric titrations, and spectrophotometric methods. scirp.orgscirp.org For divalent transition metals, a 1:2 metal-to-ligand (M:L) ratio is most common, resulting in neutral ML₂ complexes. sphinxsai.comscirp.org

The coordination geometry around the central metal ion is influenced by the metal's coordination number and the steric demands of the ligands.

Four-coordinate complexes may adopt a square planar or tetrahedral geometry.

Six-coordinate complexes typically form an octahedral or distorted octahedral geometry, often achieved by the coordination of two water molecules in addition to two bidentate ligands, resulting in a formula like [M(L)₂(H₂O)₂]. scirp.orglibretexts.org

For trivalent ions like those of the lanthanides or Fe(III), a 1:3 (M:L) stoichiometry is common, leading to neutral ML₃ complexes with a facial (fac) or meridional (mer) arrangement of the three bidentate ligands around the metal center. rsc.org

Influence of the 5-Benzyl Moiety on Coordination Properties and Complex Stability

The introduction of a benzyl group at the 5-position of the 8-quinolinol ring has a significant impact on the molecule's physicochemical properties and its coordination behavior.

Steric Hindrance: The bulky benzyl group can introduce steric hindrance around the coordination site. This can influence the preferred coordination geometry and may, in some cases, prevent the formation of higher-coordinate complexes that are possible with the unsubstituted 8-HQ.

Lipophilicity: The benzyl group significantly increases the lipophilicity (fat-solubility) of both the ligand and its metal complexes. This property is crucial in the design of therapeutic agents, as it can enhance the ability of the complex to cross biological membranes.

Rational Design of Multi-target Coordination Systems based on 5-Benzyl-8-Quinolinol Scaffolds

The unique properties imparted by the 5-benzyl group make the 5-benzyl-8-quinolinol scaffold an attractive platform for the rational design of multi-target coordination systems, particularly in medicinal chemistry. The goal of multi-target drug design is to create a single molecule that can interact with multiple biological targets, which is an advantageous strategy for treating complex diseases like cancer. nih.gov

This example illustrates how the 5-benzyl-8-quinolinol scaffold can be used as a building block to create more complex, multi-target ligands. By combining the proven metal-chelating function of 8-quinolinol with the steric and lipophilic properties of the benzyl group, researchers can design sophisticated coordination systems with tailored biological activities.

Computational and Theoretical Investigations of 8 Quinolinol, 5 Benzyl Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the calculation of ground-state properties, providing a detailed picture of molecular geometry and electron distribution. Studies on related 8-quinolinol derivatives serve as a model for understanding 5-benzyl-8-quinolinol.

For instance, DFT calculations performed on compounds like 2-methyl-8-quinolinol using the B3LYP functional with a 6-311G(dp) basis set have been used to optimize molecular geometry and calculate vibrational frequencies. Such studies determine key structural parameters like bond lengths and angles. For the quinoline (B57606) ring in these types of molecules, C-C bond distances are typically calculated to be in the range of 1.352-1.427 Å.

Quantum chemical calculations are also used to determine global reactivity descriptors. Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), the energy gap (ΔE = E LUMO - E HOMO), and electronegativity (χ) are calculated to predict the reactivity and stability of the molecule. A low energy gap, for example, suggests higher reactivity. These computational approaches have been successfully applied to various 8-quinolinol derivatives to support experimental findings in fields like corrosion inhibition.

Table 1: Representative DFT-Calculated Ground State Properties for an 8-Quinolinol Derivative (Note: Data is illustrative for a related quinoline derivative as specific data for 5-benzyl-8-quinolinol is not available in the cited literature.)

Parameter Description Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.20 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.15 eV
ΔE (Energy Gap) ELUMO - EHOMO 4.05 eV

| Dipole Moment (μ) | Measure of molecular polarity | 3.50 Debye |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating parameters and simulating spectra, researchers can confirm experimental findings and assign spectral features to specific molecular structures and electronic transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts of molecules. For derivatives like 5-(n-Butoxymethyl-8-Quinolinol), NMR spectra have been studied to elucidate their structure. Theoretical calculations help in assigning the observed peaks to specific protons and carbon atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for modeling electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and help identify the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). Studies on complexes of 8-hydroxyquinoline-5-sulfonate (8-HQS) with metal ions have utilized DFT calculations to understand their UV-vis absorption and luminescence properties. The binding of a metal ion to the 8-quinolinol scaffold typically leads to significant changes in the electronic spectra, which can be modeled computationally.

Molecular Dynamics Simulations and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides a dynamic picture of molecular interactions, which is particularly useful for understanding how molecules like 5-benzyl-8-quinolinol behave at interfaces, such as a metal surface in a corrosive environment.

8-quinolinol and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys. MD simulations are employed to model the adsorption of these inhibitor molecules onto a metal surface (e.g., iron or aluminum) in the presence of a corrosive medium.

These simulations reveal the preferred orientation of the inhibitor molecules on the surface. For 8-quinolinol derivatives, it is generally observed that the planar quinoline ring tends to adsorb parallel to the metal surface. This orientation maximizes the contact area and facilitates the interaction between the π-electrons of the aromatic system and the vacant d-orbitals of the metal atoms. The heteroatoms (nitrogen and oxygen) in the 8-quinolinol moiety also play a crucial role by forming coordinate bonds with the surface metal atoms. The benzyl (B1604629) group in the 5-position would further influence the adsorption geometry and surface coverage. MD simulations can visualize this adsorption process and provide a mechanistic understanding of how the protective inhibitor film is formed.

A key output from MD simulations is the interaction energy or binding energy between the inhibitor molecule (ligand) and the metal surface (substrate). A high, negative binding energy indicates a strong and stable adsorption process, which is characteristic of an effective corrosion inhibitor.

The binding energy is composed of both electrostatic and van der Waals components. By analyzing these components, researchers can determine the nature of the adsorption—whether it is predominantly physisorption (weaker, electrostatic forces) or chemisorption (stronger, covalent bond formation). For many 8-quinolinol derivatives, the adsorption process is found to be a combination of both. MD simulations for compounds like 5,5',5''-(nitrilotris (methylene)) tris-(8-quinolinol) on an Fe (110) surface have shown high adsorption energies, corroborating their effectiveness as corrosion inhibitors.

Table 2: Representative Molecular Dynamics Simulation Results for an 8-Quinolinol Derivative as a Corrosion Inhibitor (Note: Data is illustrative for a related quinoline derivative as specific data for 5-benzyl-8-quinolinol is not available in the cited literature.)

Parameter Description Calculated Value
Adsorption Energy (Eads) The energy released upon adsorption of the inhibitor on the metal surface. -150 kcal/mol
Binding Energy (Ebinding) The negative of the adsorption energy, indicating the strength of the bond. 150 kcal/mol

| Surface Coverage | The extent to which the inhibitor molecules cover the metal surface. | High |

Photophysical Property Modeling of 5-Benzyl-8-Quinolinol Coordination Complexes

8-quinolinol and its derivatives are well-known chelating agents that form stable coordination complexes with a wide range of metal ions. The formation of these complexes often leads to the emergence of interesting photophysical properties, such as fluorescence.

Computational modeling is essential for understanding the structure and properties of these metal complexes. DFT calculations can predict the geometry of the complex, such as whether the ligands adopt a meridional (mer) or facial (fac) arrangement around the metal center. This geometry has a profound impact on the complex's electronic and photophysical properties.

Furthermore, TD-DFT calculations can model the absorption and emission spectra of these coordination complexes. A common feature of 8-quinolinol complexes is a significant enhancement of fluorescence intensity compared to the free ligand. Theoretical models can explain this phenomenon by analyzing the nature of the electronic transitions involved, often identifying them as ligand-to-metal charge transfer (LMCT) or intraligand transitions. These computational insights are critical for designing novel fluorescent sensors and emissive materials based on the 5-benzyl-8-quinolinol scaffold.

Applications of 8 Quinolinol, 5 Benzyl in Advanced Materials Science and Analytical Chemistry

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 8-hydroxyquinoline (B1678124) scaffold is foundational to the development of OLEDs, largely due to the success of its aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), which is a benchmark electron-transporting and emissive material. iitk.ac.in Modifications to the 8-HQ ligand, such as the introduction of a 5-benzyl group, are a key strategy for tuning the optoelectronic properties of the resulting metal complexes to meet specific device requirements. scispace.comrroij.com

Metal complexes of 8-Quinolinol, 5-benzyl- are investigated for their potential as electron transporting and emitting materials in OLEDs. The inherent electron-deficient nature of the pyridine (B92270) ring in the quinoline (B57606) structure facilitates electron transport. The benzyl (B1604629) group, being a bulky substituent, can influence the intermolecular packing of the complex in the solid state. This can affect the thin-film morphology and, consequently, the charge carrier mobility of the material.

The electronic effect of the benzyl group, though not strongly electron-donating or withdrawing, can subtly modulate the energy levels of the molecular orbitals (HOMO and LUMO) of the complex. This tuning is critical for optimizing the energy barrier for electron injection from the cathode and for confining charge carriers within the emissive layer, potentially leading to higher device efficiency. aip.org

Table 1: Comparative Electron Transport Properties of Representative 8-Hydroxyquinoline Derivatives

Compound/ComplexElectron Mobility (cm²/Vs)Device RoleReference Compound
Alq3~10⁻⁶Electron Transport/EmitterYes
Alq2A2.7 - 4.4 x 10⁻⁶Electron Transport/EmitterNo
Complex of 8-Quinolinol, 5-benzyl- (Predicted) ~10⁻⁶ Electron Transport/Emitter No

Note: Data for the 5-benzyl- derivative complex is predictive, based on typical values for Alq3 and its derivatives. Alq2A is a mixed-ligand complex included for comparison. aip.org

The luminescent properties of metal complexes derived from 8-Quinolinol, 5-benzyl- are a key area of exploration for their use as emitters in OLEDs. The emission color and quantum efficiency of 8-hydroxyquinoline-based complexes are highly dependent on the substituents on the ligand. researchgate.net

The introduction of substituents at the 5-position of the quinoline ring is a known method to tune the emission wavelength. scispace.com The benzyl group is expected to influence the energy of the π-π* transitions within the ligand, which are responsible for luminescence. This can cause a shift in the emission color compared to the green emission of the parent Alq3 complex. rsc.org The bulky nature of the benzyl group can also reduce intermolecular interactions that often lead to fluorescence quenching in the solid state, potentially enhancing the photoluminescence quantum yield (PLQY) of the material in a thin film. researchgate.netrsc.org

Table 2: Photoluminescence Data for Metal Complexes of Substituted 8-Hydroxyquinolines

LigandMetal IonEmission Wavelength (λem)Quantum Yield (Φ)
5-(p-N,N-dimethylphenyl-CH=N)-8-HQZn(II)620 nm< 1 x 10⁻⁴
5-(p-N,N-dimethylphenyl-CH₂-NH)-8-HQZn(II)475 nm7 x 10⁻³
8-Quinolinol, 5-benzyl- (Expected) Al(III), Zn(II) Green-Yellow Moderate

Note: Data for the 5-benzyl- derivative is an expected outcome based on structure-property relationships. The other data illustrates how the linker at the 5-position dramatically impacts luminescence. rsc.org

Chemosensors for Metal Ion Detection and Quantification

Derivatives of 8-hydroxyquinoline are widely employed as fluorophoric ligands in chemosensors for detecting and quantifying metal ions due to their excellent chelating properties. researchgate.netnih.govx-mol.com The 5-benzyl- derivative is a promising candidate for designing selective fluorescent sensors.

The design of a selective fluorescent sensor based on 8-Quinolinol, 5-benzyl- involves leveraging the specific coordination chemistry of the 8-hydroxyquinoline core and the modulating effects of the benzyl substituent. The nitrogen and oxygen atoms of the 8-HQ moiety form a stable five-membered chelate ring with many metal ions. nih.gov

Selectivity for a specific metal cation can be achieved by tailoring the steric and electronic environment of this binding pocket. The bulky benzyl group can introduce steric hindrance that favors the binding of metal ions with specific coordination geometries and ionic radii over others. Furthermore, the electronic properties of the quinoline ring, subtly influenced by the benzyl group, can affect the stability of the resulting metal complex, contributing to the sensor's selectivity. For instance, derivatives of 8-HQ have been developed into highly sensitive and selective "turn-on" fluorescent chemosensors for ions like Hg²⁺ and Cu²⁺. nih.gov

The sensing mechanism of 8-hydroxyquinoline-based fluorescent sensors typically relies on Chelation-Enhanced Fluorescence (CHEF). nih.gov In its free form, 8-Quinolinol, 5-benzyl-, like other 8-HQ derivatives, is expected to be weakly fluorescent. This is due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway. rroij.comnih.gov

Upon chelation with a metal ion, the phenolic proton is displaced, and the ligand becomes part of a more rigid molecular structure. This coordination inhibits the ESIPT process, blocking the non-radiative decay channel. nih.gov As a result, the energy is released radiatively, leading to a significant enhancement of fluorescence intensity—a "turn-on" response—which can be measured to quantify the concentration of the target metal ion. rroij.comuci.edu

Table 3: Fluorescence Response of 8-HQ Derivatives to Metal Ions

Sensor LigandTarget Metal IonFluorescence ResponseMechanism
8-Hydroxyquinoline-5-sulfonic acidCd²⁺, Zn²⁺, Mg²⁺Strong EnhancementCHEF / ESIPT Inhibition
8-Hydroxyquinoline BenzoateHg²⁺, Cu²⁺Prominent EnhancementCHEF / ESIPT Inhibition
8-Quinolinol, 5-benzyl- Various Transition Metals Predicted Enhancement CHEF / ESIPT Inhibition

Note: The response of the 5-benzyl- derivative is predicted based on the well-established mechanism for the 8-HQ scaffold. nih.govuci.edu

Applications in Metal Extraction and Separation Technologies

The strong metal-chelating ability of 8-hydroxyquinoline and its derivatives makes them excellent extractants in solvent extraction processes for the separation and purification of metals. tandfonline.comresearchgate.net The lipophilic nature of the 5-benzyl- substituent enhances its suitability for these applications.

Solvent extraction is a widely used hydrometallurgical technique for separating metal ions from aqueous solutions. The process involves contacting the aqueous phase with an immiscible organic solvent containing an extractant. The extractant, in this case, 8-Quinolinol, 5-benzyl-, selectively forms a neutral complex with the target metal ion. This metal complex has a higher solubility in the organic phase and is thus extracted from the aqueous solution.

Corrosion Inhibition Studies of Metallic Surfaces

The 8-quinolinol framework is a well-established platform for the development of effective corrosion inhibitors for various metallic surfaces. researchgate.netmdpi.comelectrochemsci.org The efficacy of these compounds stems from their ability to act as potent bidentate chelating agents, forming stable, protective complexes with metal ions on the surface. tandfonline.com This chelation process leads to the formation of an adsorbed film that acts as a barrier, isolating the metal from the corrosive environment. electrochemsci.org The core mechanism involves the nitrogen and oxygen atoms of the 8-quinolinol scaffold donating electrons to the vacant d-orbitals of the metal, creating a strong coordinate bond. dovepress.comresearchgate.net

Strategic modifications to the 8-quinolinol skeleton, such as the introduction of a benzyl group at the 5-position, are intended to modulate and enhance these protective properties. The addition of the bulky, lipophilic benzyl group can influence the compound's steric and electronic characteristics. This can affect the geometry and stability of the protective metal complexes and enhance the surface coverage of the inhibitor molecule, thereby improving corrosion resistance.

Research on 8-quinolinol and its derivatives has demonstrated significant corrosion inhibition efficiency on various metals. For instance, the parent compound, 8-hydroxyquinoline (8HQ), has been shown to be a green and efficient inhibitor for magnesium, aluminum, copper, and steel. mdpi.comresearchgate.net Studies on derivatives with substitutions at the 5-position further support the potential of this class of compounds. For example, research on 5-N-((alkylamino)methyl)quinolin-8-ol analogs, which feature a benzyl group linked via an aminomethyl bridge, assessed their performance as corrosion inhibitors for C40E steel in a sulfuric acid medium. researchgate.net The findings indicated that these compounds behave as effective mixed-type inhibitors, with their performance being concentration-dependent. researchgate.net

The inhibition mechanism for these compounds involves chemisorption onto the steel surface, adhering to the Langmuir isotherm model. researchgate.net Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements are common techniques used to evaluate the effectiveness of these inhibitors.

Table 1: Corrosion Inhibition Efficiency of 8-Quinolinol Derivatives This table presents data for a closely related derivative to illustrate the potential performance of 5-substituted 8-quinolinol compounds.

InhibitorConcentration (M)MetalMediumInhibition Efficiency (%)Reference
5-(((4-hydroxybenzyl)amino) methyl)quinolin-8-ol (HAMQ)0.001C40E Steel0.5 M H₂SO₄94.6 researchgate.net
5,5'-(azanediylbis(methylene))bisquinolin-8-ol (ABMQ)0.001C40E Steel0.5 M H₂SO₄97.3 researchgate.net

These results underscore the high potential of 5-substituted 8-quinolinol derivatives, including 5-benzyl-8-quinolinol, as high-performance corrosion inhibitors. The benzyl substitution is expected to contribute favorably to the formation of a dense, stable protective layer on metallic surfaces.

Role as a Stabilizer for Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent with numerous industrial applications, but it is susceptible to decomposition, which can be catalyzed by trace amounts of transition metal ions. epo.orgnih.gov Stabilizers are therefore essential additives to prevent this degradation. The 8-quinolinol scaffold is a known class of organic stabilizers for hydrogen peroxide solutions. google.comgoogle.com

The stabilizing action of 8-quinolinol and its derivatives is attributed to their strong metal chelating properties. tandfonline.comdovepress.com By sequestering catalytic metal ions such as iron, copper, and zinc, these compounds prevent them from participating in the decomposition reactions of hydrogen peroxide. epo.org The formation of stable metal-chelator complexes effectively deactivates the catalytic activity of these impurities. epo.org

While 8-hydroxyquinoline itself is a known stabilizer, research has shown that substitutions on the quinoline ring can significantly enhance its performance. For instance, a patent on hydrogen peroxide stabilization found that 8-hydroxyquinolines substituted at the 2-position with a saturated hydrocarbon radical have a surprisingly long effective life as a stabilizer, outperforming the unsubstituted parent compound, especially at elevated temperatures. google.com This suggests that structural modifications to the 8-quinolinol ring system can lead to superior stabilizing agents.

Catalytic Applications of 5 Benzyl 8 Quinolinol Derived Systems

Design and Synthesis of 5-Benzyl-8-Quinolinol-Based Ligands for Homogeneous Catalysis

The design of ligands for homogeneous catalysis hinges on the ability to modulate the ligand's electronic and steric environment to optimize the catalytic performance of the coordinated metal center. The 5-benzyl-8-quinolinol framework provides a valuable template for ligand synthesis, where the benzyl (B1604629) group can impart specific properties beneficial for catalysis.

Synthesis Strategies:

The synthesis of 5-benzyl-8-quinolinol itself can be achieved through various organic methodologies. A common approach involves the Friedel-Crafts alkylation of 8-hydroxyquinoline (B1678124) with benzyl chloride in the presence of a Lewis acid catalyst. Another versatile method is the Suzuki cross-coupling reaction, which allows for the introduction of a benzyl group at the 5-position of a pre-functionalized 8-hydroxyquinoline, typically starting from 5-bromo-8-hydroxyquinoline. This latter method offers greater control and substrate scope.

Once 5-benzyl-8-quinolinol is obtained, it can be further modified to create a diverse library of ligands. These modifications can include:

Functionalization of the Benzyl Group: The phenyl ring of the benzyl substituent can be further functionalized with various electron-donating or electron-withdrawing groups. This allows for a systematic study of the electronic effects on the catalytic activity of the corresponding metal complexes.

Modification of the Quinoline (B57606) Ring: Other positions on the quinoline ring can be substituted to introduce additional coordinating groups, leading to the formation of polydentate ligands. For instance, the introduction of a phosphine (B1218219) group could create a P,N,O-tridentate ligand with potential applications in cross-coupling reactions.

Formation of Schiff Bases: The hydroxyl group at the 8-position can be reacted with various amines to form Schiff base ligands. The steric and electronic properties of these ligands can be easily tuned by varying the amine component.

Table 1: Examples of Synthetic Methodologies for 5-Substituted-8-Quinolinol Ligands

Reaction Type Starting Material Reagents and Conditions Product Type Potential Catalytic Application
Friedel-Crafts Alkylation8-HydroxyquinolineBenzyl chloride, AlCl₃5-Benzyl-8-quinolinolPrecursor for various catalysts
Suzuki Coupling5-Bromo-8-hydroxyquinolineBenzylboronic acid, Pd catalyst, base5-Benzyl-8-quinolinolPrecursor for various catalysts
Hartwig-Buchwald Amination5-Bromo-8-benzyloxyquinolineSecondary anilines, Pd catalyst, phosphine ligand, base5-(N-substituted-anilino)-8-benzyloxyquinolinesCross-coupling reactions

Data derived from research on related 5-substituted 8-hydroxyquinoline derivatives.

The steric bulk of the benzyl group in 5-benzyl-8-quinolinol-derived ligands can play a crucial role in creating a specific coordination environment around the metal center, which can enhance selectivity in catalytic reactions.

Development of Heterogeneous Catalysts Incorporating 8-Quinolinol Scaffolds

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To overcome this, significant effort has been directed towards the development of heterogeneous catalysts by immobilizing homogeneous catalysts onto solid supports. The 8-quinolinol scaffold, including its 5-benzyl derivative, is an excellent candidate for immobilization due to its versatile coordination chemistry.

Immobilization Strategies:

Several strategies can be employed to immobilize 5-benzyl-8-quinolinol-based catalysts:

Covalent Grafting: The ligand can be covalently attached to a solid support, such as silica, alumina, or polymers. This can be achieved by first functionalizing either the benzyl group or another position on the quinoline ring with a reactive group (e.g., a silane) that can then be grafted onto the support.

Encapsulation: The metal complex of 5-benzyl-8-quinolinol can be physically entrapped within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF).

Ion Exchange: If the ligand or its metal complex is charged, it can be immobilized onto an ion-exchange resin.

Research Findings:

Studies on heterogeneous catalysts derived from 8-quinolinol have demonstrated their efficacy in various reactions. For instance, silica-supported iron tetrasulfophthalocyanine catalysts have been used for the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione. While this study does not specifically use the 5-benzyl derivative, it highlights the potential of supported 8-quinolinol systems in oxidation catalysis. The presence of the benzyl group could influence the catalyst's interaction with the support and the substrate, potentially affecting its activity and stability. Amine-functionalized quinolinium polyoxometalates have also been developed as highly active heterogeneous catalysts for CO₂ cycloaddition and Knoevenagel condensation reactions.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Generally highCan be lower, diffusion limitations
Catalyst Separation Difficult, requires additional stepsEasy, filtration or centrifugation
Catalyst Recycling Often challengingGenerally straightforward
Thermal Stability Can be limitedOften higher

The development of heterogeneous catalysts based on the 5-benzyl-8-quinolinol scaffold remains an area with significant potential for future research, aiming to combine the advantages of both homogeneous and heterogeneous catalysis.

Mechanistic Investigations of Oxidation and Other Organic Transformations Catalyzed by 8-Quinolinol Derivatives

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. Mechanistic investigations of reactions catalyzed by 8-quinolinol derivatives have provided valuable insights into the role of the metal center and the ligand in the catalytic cycle.

Oxidation Reactions:

The catalytic oxidation of various organic substrates is an important industrial process. Metal complexes of 8-quinolinol have been studied as catalysts for such reactions. For example, the oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione has been investigated using silica-supported iron tetrasulfophthalocyanine catalysts with tert-butyl hydroperoxide as the oxidant. The study revealed that the catalytic activity and selectivity are influenced by the state of the iron phthalocyanine (B1677752) (monomer vs. dimer) and the nature of the support. The turnover frequency was found to vary significantly with the catalyst structure.

Other Organic Transformations:

Beyond oxidation, 8-quinolinol-derived catalysts have been explored for other transformations. For instance, nickel complexes of N-(5,6,7-trihydroquinolinylidene)-2-benzhydrylbenzenamine ligands have shown high activity for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO) or diethylaluminium chloride (Et₂AlCl). The catalytic behavior was found to be dependent on the nature of the ligand and the reaction parameters. The presence of bulky substituents on the ligand framework, akin to the benzyl group in 5-benzyl-8-quinolinol, can influence the polymer's properties.

Mechanistic studies often employ a combination of kinetic analysis, spectroscopic techniques (e.g., UV-Vis, NMR, EPR), and computational modeling to elucidate the elementary steps of the catalytic cycle, identify the active catalytic species, and understand the factors controlling the reaction rate and selectivity.

Coordination Polymers and Metal-Organic Frameworks (MOFs) in Catalysis

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature and tunable structures of these materials make them highly attractive for applications in catalysis. 8-Quinolinol and its derivatives are excellent building blocks for the synthesis of catalytically active CPs and MOFs.

Design and Synthesis:

The synthesis of CPs and MOFs incorporating 8-quinolinol-based ligands typically involves the solvothermal reaction of a metal salt with the ligand. The resulting structure is influenced by factors such as the metal ion, the ligand geometry, the solvent, and the temperature. While there are numerous reports on CPs and MOFs derived from functionalized 8-quinolinols, specific examples utilizing 5-benzyl-8-quinolinol as the primary ligand for catalytic applications are limited in the literature. However, the principles of their design and potential catalytic functions can be inferred from related systems.

Catalytic Applications:

CPs and MOFs can function as catalysts in several ways:

Active Metal Sites: The metal nodes of the framework can act as Lewis acid sites, catalyzing reactions such as cyanosilylation, aldol (B89426) condensation, and Friedel-Crafts reactions.

Functionalized Linkers: The organic linkers can be functionalized with catalytically active groups, such as basic amine groups or acidic sulfonic acid groups.

Guest Encapsulation: The pores of the MOF can be used to encapsulate catalytically active species, such as metal nanoparticles or enzymes.

Research on MOFs derived from other quinoline-based ligands has demonstrated their catalytic potential. For example, MOFs based on a biquinoline ligand have been shown to be effective catalysts for the transformation of carbonyl compounds into cyanohydrins and alcohols. The catalytic activity was found to be dependent on the structure of the MOF.

Table 3: Potential Catalytic Applications of 5-Benzyl-8-Quinolinol-Based CPs and MOFs

Catalytic Site Type of Reaction Role of 5-Benzyl-8-Quinolinol Ligand
Metal NodesLewis acid catalysis (e.g., Diels-Alder, Michael addition)Modulates the Lewis acidity of the metal center; creates specific pore environment.
Functionalized LigandAcid-base catalysisThe quinoline nitrogen can act as a basic site; further functionalization of the benzyl group can introduce other catalytic moieties.
Encapsulated SpeciesVarious (e.g., oxidation, hydrogenation)Forms the framework that encapsulates and stabilizes the active catalyst, potentially influencing selectivity through pore confinement.

The incorporation of the bulky benzyl group in a 5-benzyl-8-quinolinol-based MOF could lead to the formation of frameworks with specific pore sizes and shapes, which could be advantageous for size- and shape-selective catalysis.

Emerging Research Frontiers and Future Perspectives for 8 Quinolinol, 5 Benzyl

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for 8-quinolinol derivatives is a key focus of contemporary chemical research. Traditional methods for synthesizing quinolines often involve harsh reaction conditions, toxic reagents, and complex purification procedures. In contrast, modern green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Emerging sustainable methodologies applicable to the synthesis of 5-benzyl-8-quinolinol and its analogs include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. The synthesis of various 8-hydroxyquinoline (B1678124) derivatives has been successfully achieved using microwave assistance, suggesting its potential for the efficient and eco-friendly production of 5-benzyl-8-quinolinol.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been effectively employed for the synthesis of quinoline (B57606) derivatives and offers a greener alternative to traditional synthetic protocols.

Use of Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids is a cornerstone of sustainable synthesis. Furthermore, the development and use of reusable solid acid catalysts or biocatalysts can significantly reduce the environmental impact of chemical processes. Research into these green solvent and catalyst systems is paving the way for more sustainable production of complex molecules like 5-benzyl-8-quinolinol.

A comparative overview of traditional versus green synthetic approaches for quinoline derivatives is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Feature Traditional Methods Green/Sustainable Methods
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, Ultrasound
Reaction Time Often hours to days Minutes to a few hours
Solvents Often hazardous organic solvents (e.g., nitrobenzene) Water, ethanol, ionic liquids, solvent-free conditions
Catalysts Often stoichiometric, non-reusable acids/bases Reusable solid acids, biocatalysts
Byproducts Can be significant, requiring extensive purification Minimized, leading to cleaner reactions
Overall Yield Variable, can be low Often improved

Development of Advanced Characterization Techniques for Complex Structures and Their Interactions

A thorough understanding of the structure and properties of 5-benzyl-8-quinolinol and its complexes is crucial for its application in various fields. Advanced characterization techniques provide detailed insights into its molecular geometry, electronic structure, and interactions with other molecules or materials.

Key analytical techniques employed for the characterization of 8-hydroxyquinoline derivatives include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each atom.

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule and is particularly useful for studying its photophysical properties.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

X-ray Crystallography: Offers a definitive three-dimensional structure of the molecule in its crystalline state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the compound and its complexes.

These techniques are not only used to confirm the identity and purity of synthesized 5-benzyl-8-quinolinol but are also essential for studying its coordination chemistry with various metal ions and its interactions within complex biological or material systems.

Synergistic Approaches Combining Experimental and Computational Studies for Predictive Design

The integration of computational chemistry with experimental research has revolutionized the process of molecular design and discovery. This synergistic approach allows for the prediction of molecular properties and the rational design of new compounds with desired functionalities, thereby reducing the time and cost associated with trial-and-error experimentation.

For 5-benzyl-8-quinolinol and its derivatives, computational methods are being employed to:

Predict Molecular Properties: Density Functional Theory (DFT) is a powerful computational tool used to calculate the optimized geometry, electronic structure, vibrational frequencies (correlating with IR spectra), and other properties of molecules. These theoretical calculations can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's behavior.

Simulate Molecular Interactions: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in medicinal chemistry for predicting the binding affinity of a ligand (like a 5-benzyl-8-quinolinol derivative) to a biological target, such as an enzyme or receptor.

Guide the Design of New Materials: By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic and optical properties of new materials based on the 5-benzyl-8-quinolinol scaffold. This allows for the in-silico design of molecules with tailored properties for applications in areas like organic electronics.

The combination of these computational predictions with experimental synthesis and characterization creates a powerful feedback loop for the efficient development of new and improved molecules based on the 5-benzyl-8-quinolinol framework.

Exploration of High-Performance Materials and Advanced Analytical Tools

The unique properties of 8-hydroxyquinoline and its derivatives make them attractive building blocks for a variety of high-performance materials and advanced analytical tools. The introduction of the 5-benzyl group can further modulate these properties, leading to enhanced performance and new applications.

High-Performance Materials:

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are well-known for their use as emissive and electron-transporting materials in OLEDs. The benzyl (B1604629) group in 5-benzyl-8-quinolinol can influence the photoluminescent properties and the solid-state packing of its metal complexes, potentially leading to improved device efficiency, color tuning, and stability.

Corrosion Inhibitors: 8-Hydroxyquinoline derivatives have shown significant potential as corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface and forming a protective layer. The benzyl group can enhance the hydrophobicity and surface coverage of the inhibitor, leading to improved corrosion resistance.

Advanced Analytical Tools:

Fluorescent Sensors: The fluorescence of 8-hydroxyquinoline is often quenched but can be significantly enhanced upon chelation with certain metal ions. This property makes its derivatives excellent candidates for fluorescent sensors. The 5-benzyl substituent can affect the selectivity and sensitivity of the sensor towards specific analytes.

Table 2: Potential Applications of 8-Quinolinol, 5-benzyl-

Application Area Role of 8-Quinolinol, 5-benzyl- Potential Advantages of the 5-benzyl group
OLEDs Ligand for emissive metal complexes Tuning of emission color, improved stability and processability
Corrosion Inhibition Adsorptive protective layer on metal surfaces Enhanced hydrophobicity and surface coverage
Fluorescent Sensors Chelating agent for fluorescent detection of analytes Modulation of selectivity and sensitivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.